molecular formula C16H10ClFN2O2 B3042440 1-(4-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid CAS No. 618102-74-2

1-(4-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid

Cat. No. B3042440
CAS RN: 618102-74-2
M. Wt: 316.71 g/mol
InChI Key: GOPLBJNTXBVVEG-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid (CFC) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and biotechnology. It belongs to the class of pyrazole carboxylic acids, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of inflammatory mediators. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the production of nitric oxide (NO), a molecule that plays a key role in the inflammatory response. It also inhibits the expression of inducible nitric oxide synthase (iNOS), an enzyme that catalyzes the production of NO. In addition, this compound has been found to reduce the expression of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid in lab experiments is its high potency and selectivity towards COX enzymes. This makes it a valuable tool for studying the role of COX enzymes in various biological processes. However, one of the limitations of using this compound is its relatively short half-life, which may limit its effectiveness in certain experiments.

Future Directions

There are several future directions for the study of 1-(4-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid. One area of interest is the development of new drugs based on the structure of this compound that exhibit improved pharmacokinetic properties and reduced toxicity. Another area of interest is the study of the potential anti-cancer properties of this compound, as it has been found to inhibit the growth of certain cancer cells. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various inflammatory diseases.

Scientific Research Applications

1-(4-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities, making it a promising candidate for the development of new drugs for the treatment of various inflammatory diseases.

properties

IUPAC Name

2-(4-chlorophenyl)-5-(4-fluorophenyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClFN2O2/c17-11-3-7-13(8-4-11)20-15(16(21)22)9-14(19-20)10-1-5-12(18)6-2-10/h1-9H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPLBJNTXBVVEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=C2)C(=O)O)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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